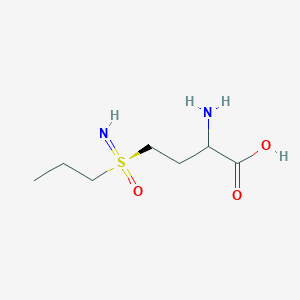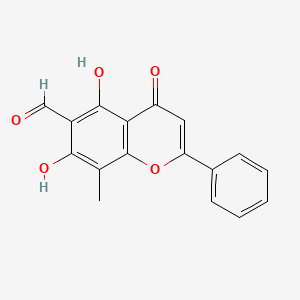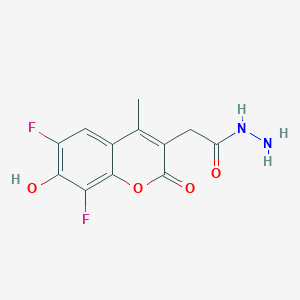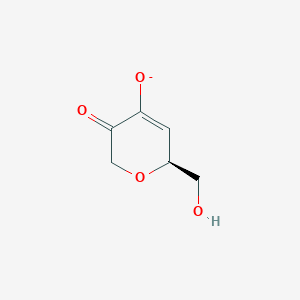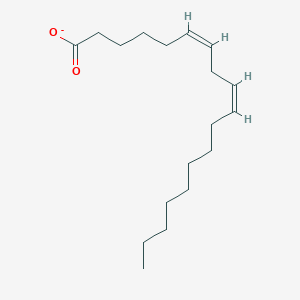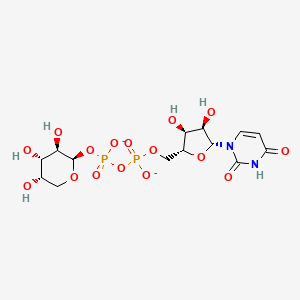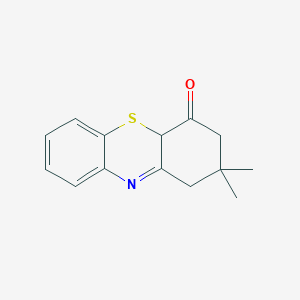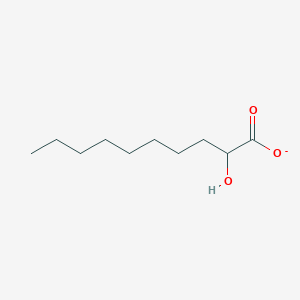
alpha-Hydroxydecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxydecanoate is a 2-hydroxy fatty acid anion that is the conjugate base of 2-hydroxydecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a 2-hydroxy fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a 2-hydroxydecanoic acid.
Aplicaciones Científicas De Investigación
Biocatalytic Strategies for Synthesis
Alpha-hydroxy ketones, including alpha-Hydroxydecanoate, are significant in the pharmaceutical industry for their utility in producing antidepressants, inhibitors for Alzheimer's treatment, antitumor antibiotics, and other fine chemicals. Biocatalytic methods have been developed for efficient production, such as using thiamine diphosphate-dependent lyases, hydrolases for dynamic kinetic resolutions, and whole-cell redox processes. These strategies offer environmentally friendly synthesis with high yields and enantioselectivities (Hoyos et al., 2010).
Cosmetic and Dermatological Uses
Alpha-Hydroxy acids (alphaHAs), including alpha-Hydroxydecanoate, are used in cosmetic ingredients to reduce signs of aging and improve skin health. They have applications in antiaging skin care products and treatments for hyperpigmentation and acne. However, they can also increase skin sensitivity to ultraviolet radiation (Kornhauser et al., 2009), (Green et al., 2009).
Biodegradable Polymer Synthesis
Alpha-Hydroxydecanoate is used in synthesizing biodegradable polymers, such as polydepsipeptides, for various biomedical applications like tissue engineering. These polymers are valuable due to their biodegradability and versatility in medical applications (Feng et al., 2010), (Li et al., 2006).
Mitochondrial Function Modulation
Research indicates that compounds like 5-hydroxydecanoate can modulate mitochondrial function and potentially protect against cell damage caused by neurotoxins, suggesting a role in neurological research and therapy (Lee et al., 2007).
Propiedades
Nombre del producto |
alpha-Hydroxydecanoate |
|---|---|
Fórmula molecular |
C10H19O3- |
Peso molecular |
187.26 g/mol |
Nombre IUPAC |
2-hydroxydecanoate |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/p-1 |
Clave InChI |
GHPVDCPCKSNJDR-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC(C(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




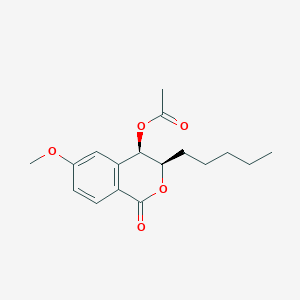
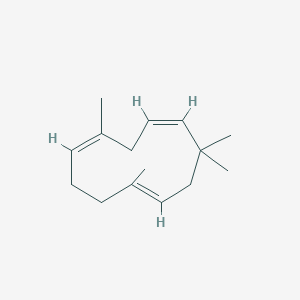
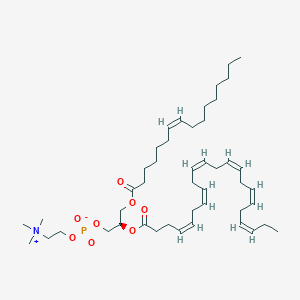
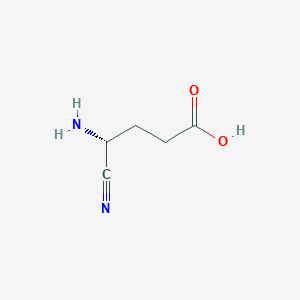
![bis[1-(hydroxy-kO)-5-{[2-(2-methoxyethoxy)ethoxy]methyl}-2-(sulfanyl-kS)pyridiniumato(2-)]zinc](/img/structure/B1261782.png)
![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)
